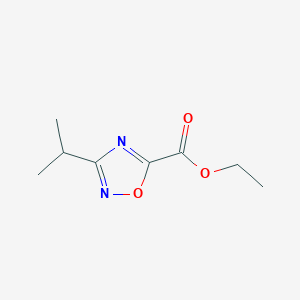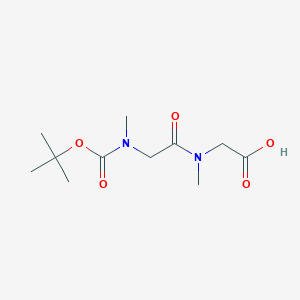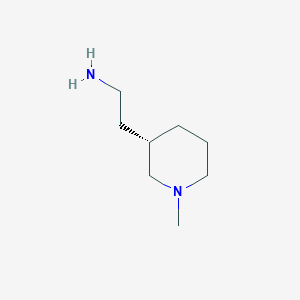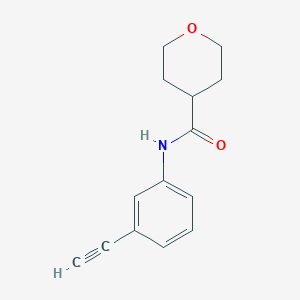
异噻唑-4-胺盐酸盐
描述
Isothiazol-4-amine hydrochloride is a compound belonging to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
科学研究应用
Isothiazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential for isothiazol-4-amine hydrochloride in the treatment of diseases such as cancer and inflammatory conditions due to its ability to inhibit specific enzymes and pathways.
Industry: It is used as a biocide in industrial water treatment and as a preservative in various products to prevent microbial growth.
作用机制
Target of Action
Isothiazol-4-amine hydrochloride primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . The compound’s ability to inhibit these enzymes forms the basis of its antimicrobial activity .
Mode of Action
The interaction of Isothiazol-4-amine hydrochloride with its targets involves the formation of mixed disulfides upon treatment with such species . This interaction inhibits the activity of the targeted enzymes, thereby exerting its antimicrobial effects .
Biochemical Pathways
Isothiazol-4-amine hydrochloride affects the biochemical pathways associated with the function of enzymes that have thiols at their active sites . By inhibiting these enzymes, the compound disrupts the normal biochemical processes within the microbial cells, leading to their death .
Result of Action
The molecular and cellular effects of Isothiazol-4-amine hydrochloride’s action primarily involve the inhibition of life-sustaining enzymes in microbial cells . This inhibition disrupts the normal biochemical processes within the cells, leading to their death . As a result, Isothiazol-4-amine hydrochloride exhibits bacteriostatic and fungiostatic activity .
生化分析
Biochemical Properties
Isothiazol-4-amine hydrochloride plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with enzymes, proteins, and other biomolecules, primarily through the formation of mixed disulfides with thiol-containing enzymes. These interactions inhibit the activity of life-sustaining enzymes, leading to antimicrobial effects . The compound is known to inhibit enzymes with thiol groups at their active sites, such as dehydrogenases and proteases . This inhibition disrupts critical physiological functions, including growth, respiration, and energy generation in microbial cells .
Cellular Effects
Isothiazol-4-amine hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to form mixed disulfides with thiol-containing compounds, such as glutathione and cysteine, leads to the impairment of key cellular functions . This results in cellular growth inhibition and, ultimately, cell death. The compound’s antimicrobial activity is attributed to its rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Molecular Mechanism
The molecular mechanism of action of isothiazol-4-amine hydrochloride involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound acts as an electrophilic agent, reacting with critical enzymes and inhibiting their activity . This inhibition disrupts metabolic pathways involving dehydrogenase enzymes, leading to the production of free radicals and the destruction of protein thiols . The compound’s antimicrobial effects are due to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isothiazol-4-amine hydrochloride change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. For example, in solutions buffered at pH 4, the compound degrades quickly, with a half-life of 6.8 days . At higher pH levels, the degradation rate increases, with a half-life of 1.2 days at pH 7 . Long-term effects on cellular function include the inhibition of microbial growth and biofouling in industrial water treatment applications .
Dosage Effects in Animal Models
The effects of isothiazol-4-amine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively controls microbial growth without causing significant adverse effects . At high doses, toxic effects may be observed, including skin irritations and allergies .
Metabolic Pathways
Isothiazol-4-amine hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound disrupts metabolic pathways involving dehydrogenase enzymes, leading to the inhibition of growth and metabolism in microbial cells . This disruption results in the production of free radicals and the destruction of protein thiols, ultimately causing cell death . The compound’s antimicrobial activity is due to its ability to inhibit life-sustaining enzymes with thiol groups at their active sites .
Transport and Distribution
Within cells and tissues, isothiazol-4-amine hydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its distribution in aqueous environments, allowing it to reach target sites within cells . The compound’s interactions with thiol-containing enzymes and proteins play a crucial role in its localization and accumulation within cells .
Subcellular Localization
Isothiazol-4-amine hydrochloride’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is known to localize to specific compartments or organelles, where it exerts its antimicrobial effects . For example, the compound may localize to peroxisomes, where it participates in the catabolism of polyamines and the production of hydrogen peroxide . This localization is crucial for its activity and function within cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isothiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-mercaptopropionamide with chlorinating agents to form the isothiazole ring. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of isothiazol-4-amine hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the chlorination of 3-mercaptopropionamide followed by purification steps such as crystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions: Isothiazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles, depending on the specific reaction and conditions used.
相似化合物的比较
Methylisothiazolinone: Another isothiazole derivative with strong antimicrobial properties.
Chloromethylisothiazolinone: Known for its use in combination with methylisothiazolinone as a preservative.
Benzisothiazolinone: Widely used in industrial applications for its biocidal properties.
Uniqueness: Isothiazol-4-amine hydrochloride stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form stable mixed disulfides with thiol-containing enzymes makes it particularly effective as an antimicrobial agent. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
1,2-thiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCYJWMJZADPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696349 | |
| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64527-29-3 | |
| Record name | 4-Isothiazolamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)








